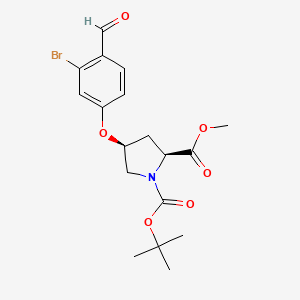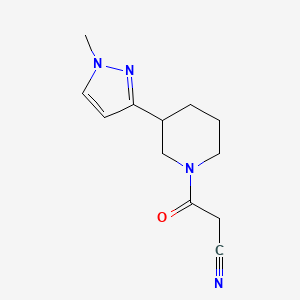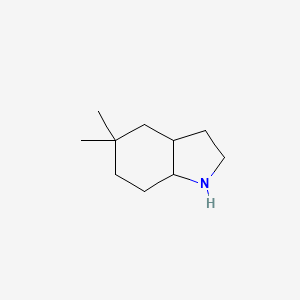
Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate is a compound that belongs to the class of quinoxaline derivatives Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate typically involves the reaction of quinoxaline derivatives with amino acids or their esters. One common method involves the chemoselective Michael reaction of acrylic acid with the parent substrate quinoxaline-2(1H)-thione . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as di-tert-butyl peroxide (DTBP) for hydrogen atom transfer (HAT) reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and cost-effective methods are often employed to scale up the synthesis. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding dihydroquinoxalines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides. These products are often explored for their potential biological activities and applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The quinoxaline ring is known to bind to the allosteric site of thymidylate synthase, inhibiting its activity and thereby exerting anticancer effects . Additionally, the compound’s ability to undergo various chemical modifications allows it to interact with different biological targets, enhancing its versatility in medicinal applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline N-oxides: These compounds share the quinoxaline core structure and exhibit similar biological activities.
Dihydroquinoxalines: Reduced forms of quinoxalines that also possess significant biological properties.
Quinazolinones: These compounds are structurally related to quinoxalines and are known for their anticancer and antimicrobial activities.
Uniqueness
Methyl (S)-2-amino-3-(quinoxalin-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile building block for the synthesis of various bioactive molecules sets it apart from other quinoxaline derivatives .
Eigenschaften
Molekularformel |
C12H13N3O2 |
|---|---|
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-quinoxalin-2-ylpropanoate |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)9(13)6-8-7-14-10-4-2-3-5-11(10)15-8/h2-5,7,9H,6,13H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
JMRRHTYCYXYTHF-VIFPVBQESA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=NC2=CC=CC=C2N=C1)N |
Kanonische SMILES |
COC(=O)C(CC1=NC2=CC=CC=C2N=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-yl]methanol](/img/structure/B13327698.png)



![6-(6-Chloropyridin-3-yl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B13327719.png)
![2,2-Difluoro-5-azaspiro[3.5]nonane](/img/structure/B13327721.png)



![6-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B13327743.png)

![3-Ethyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13327756.png)
![Ethyl (S)-2-(7-hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13327764.png)

